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molecular formula C12H8F2O2 B1580985 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol CAS No. 396-86-1

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Cat. No. B1580985
M. Wt: 222.19 g/mol
InChI Key: OXGQXNQNMPUWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04911862

Procedure details

Flaky metallic magnesium (2.43 g) was added to 50 ml of dry tetrahydrofuran, and while the mixture was heated, a solution of 20.5 g of 4-bromo-2-fluoroanisole in 100 ml of dry tetrahydrofuran was added dropwise little by little in a stream of nitrogen to prepare a tetrahydrofuran solution of 3-fluoro-4-methoxy-phenyl magnesium bromide. Then, 18.0 g of 4-bromo-2-fluoroanisole was added to 100 ml of dry tetrahydrofuran containing 0.05 g of iodine and 0.1 g of palladium chloride. The mixture was maintained at 40° to 50° C. in a stream of nitrogen, and the above-prepared tetrahydrofuran solution of 3-fluoro-4-methoxyphenyl magnesium bromide was added dropwise gradually. The addition was completely in about 1 hour, and thereafter, the mixture was reacted for 5 hours at the refluxing temperature of tetrahydrofuran. After the reaction, the reaction mixture was after-treated in a customary manner to give 38.2 g of a crude product. The desired product was isolated from the crude product by silica gel column chromatography using ethyl acetate/hexane as an eluent. Thus, 15.0 g of 3,3'-difluoro-4,4'-dimethoxybiphenyl was obtained.
Name
3-fluoro-4-methoxyphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-fluoro-4-methoxy-phenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
20.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
palladium chloride
Quantity
0.1 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([O:9]C)=[C:5]([F:11])[CH:4]=1.[F:12][C:13]1[CH:14]=[C:15]([Mg]Br)[CH:16]=[CH:17][C:18]=1[O:19]C.II>O1CCCC1.[Pd](Cl)Cl>[F:11][C:5]1[CH:4]=[C:3]([C:15]2[CH:16]=[CH:17][C:18]([OH:19])=[C:13]([F:12])[CH:14]=2)[CH:8]=[CH:7][C:6]=1[OH:9]

Inputs

Step One
Name
3-fluoro-4-methoxyphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1OC)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-fluoro-4-methoxy-phenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1OC)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
20.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
18 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
palladium chloride
Quantity
0.1 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at 40° to 50° C. in a stream of nitrogen
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
the reaction mixture was after-treated in a customary manner
CUSTOM
Type
CUSTOM
Details
to give 38.2 g of a crude product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C1=CC(=C(C=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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